2-keto-L-gluconic acid

Übersicht

Beschreibung

2-Keto-L-gluconic acid is an organic compound that plays a significant role in various biochemical processes. It is a key intermediate in the biosynthesis of vitamin C (ascorbic acid) and is known for its applications in the food, pharmaceutical, and chemical industries. This compound is characterized by its keto group at the second position and its gluconic acid backbone, making it a crucial molecule in metabolic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Keto-L-gluconic acid can be synthesized through several methods, including microbial fermentation and chemical synthesis. One common method involves the oxidation of D-glucose using specific strains of bacteria such as Gluconobacter oxydans. This process typically requires controlled conditions, including optimal pH, temperature, and aeration to maximize yield .

Industrial Production Methods: Industrial production of this compound often employs a two-step fermentation process. In the first step, D-sorbitol is converted to L-sorbose by Gluconobacter oxydans. In the second step, L-sorbose is further oxidized to this compound by a co-culture system composed of Ketogulonicigenium vulgare and associated bacteria . This method is favored for its efficiency and high yield.

Analyse Chemischer Reaktionen

Enzymatic Reduction to L-Idonic Acid

2KLGA serves as a substrate for NADPH-dependent reductases, which reduce its ketone group to a hydroxyl group, forming L-idonic acid (Front. Plant Sci., 2021) . Key findings include:

-

Enzyme : Aldo-keto reductase (Vv2KGR) from Vitis vinifera.

-

Optimal Conditions :

-

pH: 7.0

-

Temperature: 37°C

-

Cofactor: NADPH (preferred over NADH).

-

-

Catalytic Efficiency :

-

for 2KLGA.

-

This reaction is critical in plant ascorbate metabolism and has been harnessed for biotechnological production of L-idonate .

Oxidative Degradation Pathways

Under alkaline or high-temperature conditions, 2KLGA undergoes oxidative degradation:

-

Primary Products :

-

2,5-Diketo-D-gluconic acid (via C5 hydroxyl oxidation).

-

L-Xylose (via decarboxylation).

-

-

Key Factors :

-

pH > 8.0 accelerates degradation.

-

Metal ions (e.g., Fe³⁺) catalyze oxidation.

-

A study using Pseudomonas putida demonstrated NADH-dependent degradation of 2KLGA with a of 12.5 mM and of 4.8 μmol/min/mg .

Microbial Production and Byproduct Formation

In Gluconobacter oxydans, 2KLGA is produced via a two-step oxidation of D-glucose:

-

D-Glucose → D-Gluconic acid (via glucose dehydrogenase).

-

D-Gluconic acid → 2KLGA (via gluconate-2-oxidase).

Challenges :

pH-Dependent Stability

2KLGA exhibits pH-sensitive stability, impacting its industrial applications:

-

Stability Profile :

-

pH 3–5: Stable for >72 hours.

-

pH 7–9: Rapid degradation (t₁/₂ = 4–6 hours).

-

| pH | Half-Life (h) | Major Degradation Product |

|---|---|---|

| 3.0 | >72 | None |

| 5.0 | 48 | Trace diketogluconate |

| 7.0 | 6 | L-Xylose |

| 9.0 | 4 | Oxalic acid |

Data sourced from Pseudomonas plecoglossicida fermentation studies .

Role in Ascorbate Recycling

In plants, 2KLGA contributes to stress resistance by modulating ascorbate (ASA) levels:

Wissenschaftliche Forschungsanwendungen

Biochemical and Metabolic Pathways

2KLG is crucial in metabolic engineering, especially in the production of L-ascorbic acid. Research has demonstrated that microorganisms such as Erwinia herbicola can be genetically modified to enhance the production of 2KLG from D-glucose through engineered metabolic pathways. This process involves the stereoselective reduction of 2,5-diketo-D-gluconic acid to 2KLG, showcasing its potential in synthetic biology and metabolic engineering applications .

Agricultural Applications

Recent studies indicate that 2KLG can improve plant stress resistance, particularly under salt stress conditions. In experiments with Brassica campestris ssp. chinensis, the application of 2KLG resulted in increased biomass and enhanced levels of metabolites and enzymes associated with stress resistance. This suggests that 2KLG could be utilized as a biostimulant in agricultural practices to promote plant health and resilience against environmental stressors .

Production Processes

The industrial synthesis of vitamin C from 2KLG is well-established, involving multiple steps that convert this compound into ascorbic acid. The production typically occurs via microbial fermentation processes, utilizing strains such as Pseudomonas fluorescens and Gluconobacter oxidans. These microorganisms are capable of converting glucose into 2KLG efficiently, with yields reaching up to 85% .

Fermentation Techniques

Various fermentation techniques have been optimized for the production of 2KLG. For instance, continuous fermentation methods using Serratia marcescens have shown promising results, yielding between 0.85 g/g to 1.0 g/g of glucose . Additionally, engineered strains with enhanced substrate tolerance have been developed to improve production efficiency.

Pharmaceutical Applications

In pharmaceuticals, 2KLG is explored for its antioxidant properties and potential health benefits. Its involvement in antioxidant metabolism has been documented, indicating that it may play a role in reducing oxidative stress within biological systems . This positions 2KLG as a candidate for further research into therapeutic applications related to oxidative damage and related diseases.

Data Table: Summary of Key Applications

| Application Area | Description | Microorganisms Involved |

|---|---|---|

| Biochemical Engineering | Precursor for L-ascorbic acid synthesis | Erwinia herbicola, Corynebacterium |

| Agriculture | Enhances plant stress resistance | Brassica campestris |

| Industrial Production | High-yield production via fermentation | Pseudomonas fluorescens, Gluconobacter oxidans |

| Pharmaceutical | Potential antioxidant properties | Various (general applications) |

Case Study 1: Enhanced Production via Genetic Engineering

A study demonstrated that by introducing specific genes from Corynebacterium into E. herbicola, researchers were able to create a novel metabolic pathway that significantly increased the yield of 2KLG from glucose. This method not only improved efficiency but also reduced by-product formation, showcasing the potential for industrial applications in specialty chemical production .

Case Study 2: Agricultural Stress Mitigation

In agricultural trials, the application of 2KLG on salt-stressed plants resulted in measurable improvements in growth metrics and stress-related metabolite levels. This case highlights the compound's utility as a biostimulant, paving the way for its use in sustainable agricultural practices aimed at enhancing crop resilience .

Wirkmechanismus

The mechanism of action of 2-keto-L-gluconic acid involves its role as an intermediate in the biosynthesis of vitamin C. The enzyme glucose dehydrogenase catalyzes the oxidation of glucose to this compound, which is then converted to ascorbic acid by the enzyme L-gulonolactone oxidase . This compound also exhibits anti-inflammatory and antioxidant effects, contributing to its therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

2-Keto-D-gluconic acid: Another keto acid with similar properties but different stereochemistry.

L-Gulonic acid: A reduced form of 2-keto-L-gluconic acid.

2,5-Diketo-D-gluconic acid: An oxidized derivative of this compound.

Uniqueness: this compound is unique due to its specific role in the biosynthesis of vitamin C and its applications in various industries. Its ability to undergo multiple chemical reactions and serve as a precursor for important compounds highlights its versatility and significance in scientific research and industrial applications .

Biologische Aktivität

2-Keto-L-gluconic acid (2KGA) is a significant compound in various biological processes, particularly as a precursor in the synthesis of ascorbic acid (vitamin C). This article explores its biological activity, mechanisms of action, and applications based on recent research findings.

2KGA is produced through the oxidation of L-sorbose, primarily by specific microbial strains such as Pseudomonas striata and Gluconobacter oxydans. The fermentation process can yield substantial quantities of 2KGA, with reported yields ranging from 30 g/L to over 87 g/L depending on the microbial culture used and initial substrate concentrations .

Biological Activities

1. Antioxidant Properties

Research indicates that 2KGA exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. In plant studies, treatment with 2KGA has been shown to alleviate lipid peroxidation and reduce cell membrane damage under salt stress conditions. This effect correlates with increased levels of photosynthetic pigments and antioxidant enzymes, suggesting a protective role against environmental stressors .

2. Metabolic Effects

In microbial systems, 2KGA serves as a substrate for various metabolic pathways. It can be converted into L-ascorbic acid through enzymatic reactions involving several key enzymes, such as 2-ketoaldonate reductase. This conversion is vital for maintaining cellular redox balance and supporting metabolic functions .

3. Impact on Plant Growth

Studies have demonstrated that the application of 2KGA enhances biomass in plants like Brassica campestris ssp. chinensis. The compound positively influences the expression of genes related to stress resistance and metabolic pathways, indicating its potential as a growth promoter in agricultural applications .

Case Study 1: Salt Stress Resistance in Plants

In a controlled experiment on Brassica campestris, plants treated with 2KGA exhibited:

- Increased Leaf Biomass : A significant enhancement compared to untreated controls.

- Decreased Malondialdehyde Levels : Indicative of reduced oxidative damage.

- Enhanced Photosynthetic Efficiency : Correlated with higher antioxidant enzyme activity.

This study highlights the utility of 2KGA in improving plant resilience to abiotic stresses .

Case Study 2: Microbial Production Optimization

A study focusing on optimizing the microbial production of 2KGA found that:

- Co-culturing Techniques : Using mixed cultures of Pseudomonas striata and Gluconobacter oxydans improved yields significantly.

- Nutrient Supplementation : Adding reduced glutathione (GSH) increased cell growth and 2KGA production by up to 85% .

These findings underscore the potential for biotechnological applications in producing high-value compounds from renewable resources.

Research Findings Summary

| Study Focus | Findings | Implications |

|---|---|---|

| Antioxidant Activity | Alleviates oxidative stress in plants | Potential use in agriculture for stress resilience |

| Microbial Production | Enhanced yields through optimized fermentation processes | Biotechnological applications for industrial production |

| Plant Growth Promotion | Increased biomass and improved metabolic responses | Application in sustainable agriculture |

Eigenschaften

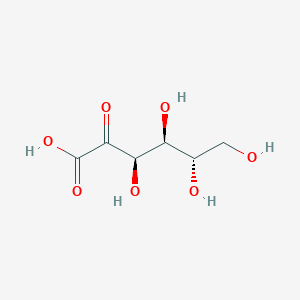

IUPAC Name |

(3R,4S,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3-,4+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUYCZFBVCCYFD-YVZJFKFKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H](C(=O)C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314241 | |

| Record name | 2-keto-L-Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29123-55-5 | |

| Record name | 2-keto-L-Gluconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29123-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-keto-L-Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.